

4-Hydroxy Alverine-d5: A Technical Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4-Hydroxy Alverine-d5

CAS No.: 1216415-67-6

Cat. No.: B565157

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Introduction: The Critical Role of Metabolite Quantification in Drug Development

Alverine is a smooth muscle relaxant used to alleviate symptoms associated with irritable bowel syndrome (IBS) and other gastrointestinal disorders.[1][2] Its therapeutic effect is primarily attributed to its direct action on the smooth muscle of the gastrointestinal tract.[3] To fully understand the pharmacology of Alverine, it is crucial to study its pharmacokinetic profile, which includes the absorption, distribution, metabolism, and excretion (ADME) of the drug.

A significant aspect of Alverine's metabolism is its conversion to the active metabolite, 4-Hydroxy Alverine.[2][4] In fact, studies have shown that 4-Hydroxy Alverine and its conjugated form account for the vast majority of Alverine-related compounds found in circulation after administration.[2] Therefore, accurate quantification of this metabolite in biological matrices is paramount for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This technical guide provides an in-depth overview of the **4-Hydroxy Alverine-d5** reference standard, its application as an internal standard in bioanalytical methods, and a detailed protocol for its use in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.

The Indispensable Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis, especially with a highly sensitive and specific technique like LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope, in this case, deuterium (d5) for 4-Hydroxy Alverine.

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte and therefore exhibits the same physicochemical properties.[5] This includes its behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[6][7] By adding a known amount of **4-Hydroxy Alverine-d5** to the biological sample at the beginning of the analytical process, any variability or loss of the analyte during sample preparation can be corrected for. The SIL-IS effectively normalizes the analyte's signal, compensating for matrix effects, which are a common source of inaccuracy in LC-MS/MS assays.[8] This results in significantly improved precision, accuracy, and robustness of the analytical method.[5][6][9]

Technical Profile of 4-Hydroxy Alverine-d5

The **4-Hydroxy Alverine-d5** reference standard is a highly purified compound intended for use as an internal standard in the quantitative analysis of 4-Hydroxy Alverine.[10][11][12]

Chemical Structure:

- IUPAC Name: 4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol[13]

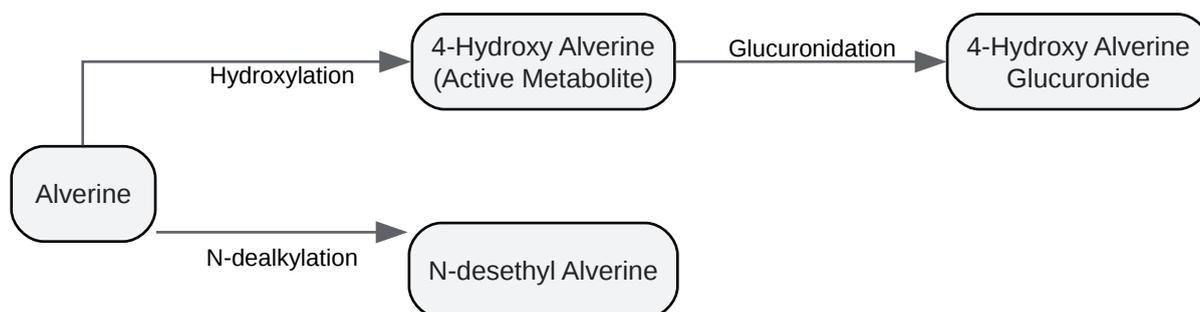
Physicochemical Properties

Property	4-Hydroxy Alverine-d5	4-Hydroxy Alverine (Non-labeled)
CAS Number	1216415-67-6[10][11][13]	142047-94-7 (free base)[14] [15][16]
Molecular Formula	C20H22D5NO[10]	C20H27NO[15]
Molecular Weight	302.47 g/mol [10][17]	297.44 g/mol [14][16]

Note: The hydrochloride salt of **4-Hydroxy Alverine-d5** is also available.[12][17]

Alverine Metabolism Pathway

The primary metabolic pathway for Alverine involves hydroxylation to form 4-Hydroxy Alverine, which is then further metabolized, primarily through glucuronidation.[4]



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Caption: Metabolic pathway of Alverine.

Bioanalytical Workflow for Quantification of 4-Hydroxy Alverine

The following is a representative LC-MS/MS method for the simultaneous determination of Alverine and 4-Hydroxy Alverine in human plasma, utilizing **4-Hydroxy Alverine-d5** as an internal standard.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

- To 200 μ L of human plasma, add 25 μ L of the internal standard working solution (containing **4-Hydroxy Alverine-d5** and an appropriate IS for Alverine, e.g., Alverine-d5).
- Vortex mix for 30 seconds.
- Add 200 μ L of a protein precipitation agent (e.g., 0.1% formic acid in acetonitrile).
- Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
- Load the supernatant onto a pre-conditioned mixed-mode cation exchange SPE cartridge.

- Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water, followed by methanol).
- Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

Parameter	Condition
LC System	UHPLC system
Column	C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Optimized gradient from 5% to 95% B over 3-5 minutes
Flow Rate	0.4 mL/min
Injection Volume	5 µL
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Analyte-specific precursor > product ion pairs

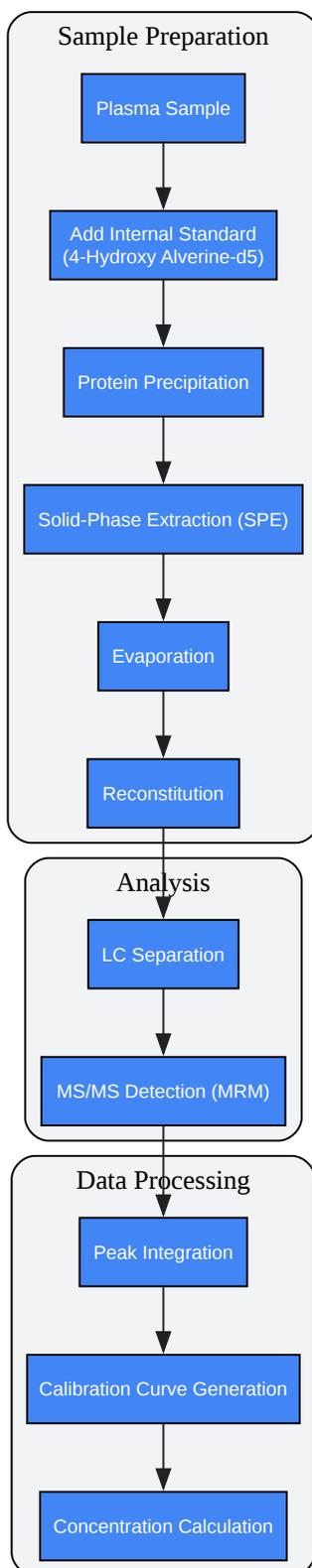
Rationale for Methodological Choices:

- Solid-Phase Extraction: SPE is chosen over simpler methods like protein precipitation alone to achieve a cleaner extract. This reduces matrix effects and improves the longevity of the analytical column and mass spectrometer. A mixed-mode cation exchange sorbent is

effective for retaining the basic amine functional groups present in Alverine and its metabolites.

- **C18 Reversed-Phase Column:** This is a versatile and robust column choice for the separation of a wide range of small molecules, including the moderately hydrophobic Alverine and its hydroxylated metabolite.
- **Formic Acid in Mobile Phase:** The addition of a small amount of acid to the mobile phase promotes the ionization of the analytes in positive ESI mode, leading to better sensitivity.
- **Tandem Mass Spectrometry (MS/MS):** The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity for quantifying analytes in a complex biological matrix like plasma.

Bioanalytical Workflow Diagram



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Caption: LC-MS/MS bioanalytical workflow.

Conclusion

The **4-Hydroxy Alverine-d5** reference standard is an essential tool for researchers and scientists in the field of drug development and clinical diagnostics. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of the primary active metabolite of Alverine. The detailed workflow and methodological rationale provided in this guide serve as a comprehensive resource for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the pharmacology of Alverine and its therapeutic applications.

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- To cite this document: BenchChem. [4-Hydroxy Alverine-d5: A Technical Guide for Bioanalytical Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565157#cas-number-for-4-hydroxy-alverine-d5-reference-standard>]

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